molecular formula C12H8ClFN2O2S B4141393 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine

2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine

Cat. No. B4141393
M. Wt: 298.72 g/mol
InChI Key: PZBWUHVDPDDYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Also known as CFTR inhibitor-172, this compound has been extensively studied for its mechanism of action and its ability to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine involves the inhibition of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This protein is responsible for the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis. By inhibiting the activity of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine can potentially improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine are primarily related to its inhibition of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This inhibition can lead to an increase in the concentration of chloride ions in the extracellular fluid, which can have downstream effects on various physiological processes. Additionally, 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine has been shown to have anti-inflammatory properties, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine in lab experiments is its specificity for the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein. This specificity allows for precise modulation of the activity of this protein, which can be useful in studying its role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine. One area of interest is the development of more potent and selective inhibitors of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, which may have improved therapeutic potential for the treatment of cystic fibrosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other disease states. Finally, research is needed to explore the potential toxicity of this compound and to identify any potential side effects that may limit its use in clinical settings.

Scientific Research Applications

2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of the 2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine protein, which is involved in the transport of chloride ions across cell membranes. This inhibition has potential therapeutic applications in the treatment of cystic fibrosis, a genetic disease that affects the respiratory and digestive systems.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c13-11-5-9(14)2-1-8(11)7-19-12-4-3-10(6-15-12)16(17)18/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWUHVDPDDYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.